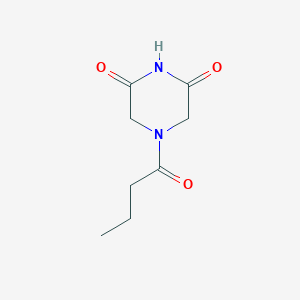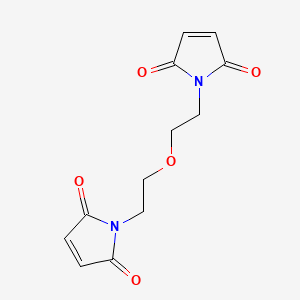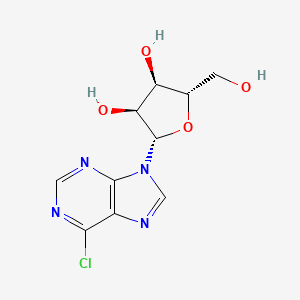
6-Formyl-uracil hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has the molecular formula C5H4N2O3 and a molecular weight of 140.1 g/mol . It is characterized by the presence of a formyl group at the 6th position of the uracil ring, making it a valuable intermediate in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-uracil hydrate typically involves the formylation of uracil. One common method is the reaction of uracil with formic acid in the presence of a dehydrating agent such as acetic anhydride . Another approach involves the oxidation of 6-methyluracil using selenium dioxide, which introduces the formyl group at the 6th position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-uracil hydrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Carboxyuracil.
Reduction: 6-Hydroxymethyluracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Formyl-uracil hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies of nucleic acid chemistry and the mechanisms of DNA and RNA modifications.
Medicine: It is investigated for its potential as an antiviral and anticancer agent due to its structural similarity to nucleobases.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6-Formyl-uracil hydrate involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism. The formyl group can participate in hydrogen bonding and other interactions, affecting the stability and function of nucleic acids. Additionally, it can act as an inhibitor of certain enzymes by mimicking the natural substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyluracil: Similar structure but with a methyl group instead of a formyl group.
6-Carboxyuracil: Oxidized form of 6-Formyl-uracil hydrate.
5-Formyluracil: Formyl group at the 5th position instead of the 6th.
Uniqueness
This compound is unique due to the specific positioning of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields .
Eigenschaften
Molekularformel |
C5H6N2O4 |
|---|---|
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
6-(dihydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1,4,9-10H,(H2,6,7,8,11) |
InChI-Schlüssel |
DUGHQFVNXIWPEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)







![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

